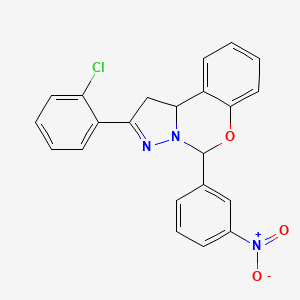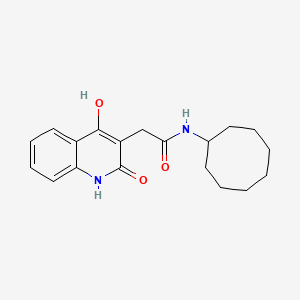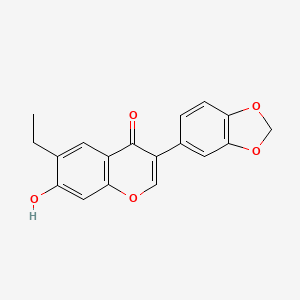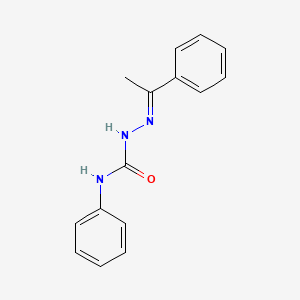
2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylhydrazine and 3-nitrobenzaldehyde. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 2-chlorophenylhydrazine with 3-nitrobenzaldehyde to form an intermediate hydrazone.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the pyrazolo-benzoxazine core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dimethylformamide), and bases (sodium hydroxide).
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
科学的研究の応用
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Used as a building block in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 2-(2-Chloro-PH)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine depends on its specific application:
Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biochemical Interactions: It may bind to proteins or nucleic acids, affecting their structure and function.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: A closely related compound with similar structural features.
2-(2-Chlorophenyl)-5-(3-aminophenyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine: A derivative with an amino group instead of a nitro group.
特性
分子式 |
C22H16ClN3O3 |
|---|---|
分子量 |
405.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16ClN3O3/c23-18-10-3-1-8-16(18)19-13-20-17-9-2-4-11-21(17)29-22(25(20)24-19)14-6-5-7-15(12-14)26(27)28/h1-12,20,22H,13H2 |
InChIキー |
MRHZZVFWTCWBFO-UHFFFAOYSA-N |
正規SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4Cl)C5=CC(=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B15080587.png)

![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B15080615.png)

![Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080626.png)
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)

![2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080643.png)
